molecular formula C8H14ClNO2 B2872474 Methyl (1R,6S)-6-aminocyclohex-3-ene-1-carboxylate;hydrochloride CAS No. 2248285-77-8

Methyl (1R,6S)-6-aminocyclohex-3-ene-1-carboxylate;hydrochloride

Cat. No. B2872474
CAS RN: 2248285-77-8
M. Wt: 191.66
InChI Key: ZGEXEHLFCGUQJM-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1R,6S)-6-aminocyclohex-3-ene-1-carboxylate;hydrochloride, commonly known as NMDA receptor antagonist MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has been extensively studied for its role in neuropharmacology and neuroscience research due to its ability to selectively block NMDA receptor-mediated neurotransmission.

Scientific Research Applications

Parkinson’s Disease Research

Methyl (1R,6S)-6-aminocyclohex-3-ene-1-carboxylate;hydrochloride: has been studied for its potential in treating Parkinson’s disease (PD). PD is a neurodegenerative disorder characterized by movement dysfunction due to the death of dopamine neurons. Derivatives of this compound, such as Prottremin, have shown potent antiparkinsonian activity in vivo on various animal models of PD .

properties

IUPAC Name

methyl (1R,6S)-6-aminocyclohex-3-ene-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h2-3,6-7H,4-5,9H2,1H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEXEHLFCGUQJM-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=CCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC=CC[C@@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1R,6S)-6-aminocyclohex-3-ene-1-carboxylate;hydrochloride

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